molecular formula C17H25N3O2 B4899003 1-(cyclohexylmethyl)-4-(4-nitrophenyl)piperazine

1-(cyclohexylmethyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B4899003
M. Wt: 303.4 g/mol
InChI Key: ZNPYASUNUPFMLC-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a cyclohexylmethyl group and a nitrophenyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylmethyl)-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process involving the following key steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 4-Nitrobenzyl Chloride: Nitrobenzene is then chlorinated to form 4-nitrobenzyl chloride using thionyl chloride or phosphorus pentachloride.

    Cyclohexylmethylation: Cyclohexylmethylamine is reacted with 4-nitrobenzyl chloride to form 1-(cyclohexylmethyl)-4-nitrobenzylamine.

    Cyclization: The final step involves the cyclization of 1-(cyclohexylmethyl)-4-nitrobenzylamine with ethylene diamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.

    Oxidation: The cyclohexylmethyl group can be oxidized to form cyclohexylcarboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products:

    Reduction: 1-(Cyclohexylmethyl)-4-(4-aminophenyl)piperazine.

    Substitution: Various substituted piperazines depending on the substituent introduced.

    Oxidation: Cyclohexylcarboxylic acid derivatives.

Scientific Research Applications

1-(Cyclohexylmethyl)-4-(4-nitrophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects on the central nervous system.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets in the body. The nitrophenyl group can interact with receptors or enzymes, leading to changes in their activity. The cyclohexylmethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites.

Comparison with Similar Compounds

    1-(Cyclohexylmethyl)-4-phenylpiperazine: Lacks the nitro group, which may result in different biological activity.

    1-(Cyclohexylmethyl)-4-(4-chlorophenyl)piperazine: Contains a chlorine atom instead of a nitro group, leading to variations in reactivity and applications.

    1-(Cyclohexylmethyl)-4-(4-methylphenyl)piperazine:

Uniqueness: 1-(Cyclohexylmethyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclohexylmethyl and nitrophenyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(cyclohexylmethyl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h6-9,15H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPYASUNUPFMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198239
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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